Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate
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Overview
Description
Preparation Methods
The synthesis of Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate involves several steps. The key synthetic route includes the esterification of phthalic anhydride with 2-ethyl-6-(tetrahydropyranoxy)hexanol under acidic conditions . Industrial production methods typically involve large-scale esterification reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate undergoes various chemical reactions, including:
Scientific Research Applications
Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function . The compound’s effects are mediated through various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate can be compared with other phthalate esters, such as:
Di(2-ethylhexyl) phthalate (DEHP): DEHP is a widely used plasticizer with similar chemical properties but different applications.
Mono(2-ethylhexyl) phthalate (MEHP): MEHP is a metabolite of DEHP and has similar biological activities.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1346601-90-8 |
---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.465 |
IUPAC Name |
2-[2-ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C21H30O6/c1-2-16(9-5-7-13-25-19-12-6-8-14-26-19)15-27-21(24)18-11-4-3-10-17(18)20(22)23/h3-4,10-11,16,19H,2,5-9,12-15H2,1H3,(H,22,23) |
InChI Key |
FBMJEFLVACGEPF-UHFFFAOYSA-N |
SMILES |
CCC(CCCCOC1CCCCO1)COC(=O)C2=CC=CC=C2C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Ester |
Origin of Product |
United States |
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